molecular formula C8H14O2 B6210496 {5-oxaspiro[3.4]octan-6-yl}methanol CAS No. 1849275-00-8

{5-oxaspiro[3.4]octan-6-yl}methanol

Cat. No.: B6210496
CAS No.: 1849275-00-8
M. Wt: 142.2
InChI Key:
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Description

{5-oxaspiro[34]octan-6-yl}methanol is a chemical compound characterized by a spirocyclic structure, which includes an oxygen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-oxaspiro[3.4]octan-6-yl}methanol typically involves the formation of the spirocyclic ring system followed by the introduction of the methanol group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core. Subsequent functionalization steps introduce the methanol group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize optimized reaction conditions, such as temperature control, solvent selection, and catalyst use, to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

{5-oxaspiro[3.4]octan-6-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives.

Scientific Research Applications

{5-oxaspiro[3.4]octan-6-yl}methanol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {5-oxaspiro[3.4]octan-6-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • {5-oxaspiro[3.4]octan-6-yl}methanamine hydrochloride
  • {5-oxaspiro[3.4]octan-7-yl}methanol

Uniqueness

{5-oxaspiro[3.4]octan-6-yl}methanol is unique due to its specific spirocyclic structure and the presence of the methanol group. This combination of features distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.

Properties

CAS No.

1849275-00-8

Molecular Formula

C8H14O2

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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